molecular formula C10H20N2O B1530209 1-amino-N-(2-methylpropyl)cyclopentane-1-carboxamide CAS No. 1178492-96-0

1-amino-N-(2-methylpropyl)cyclopentane-1-carboxamide

Cat. No. B1530209
M. Wt: 184.28 g/mol
InChI Key: MCBWJZKZQKITFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-amino-N-(2-methylpropyl)cyclopentane-1-carboxamide, also known as N-methylpropylcyclopentane-1-carboxamide, is an organic compound that is used in a variety of scientific applications. It is a cyclic amide with a cyclopentane ring and an amide group. It is a colorless, odorless, and crystalline solid. It is soluble in water, ethanol, and acetone, and is stable under normal conditions.

Scientific Research Applications

Synthetic Chemistry Applications

1-amino-N-(2-methylpropyl)cyclopentane-1-carboxamide and its analogues have been employed in synthetic chemistry for the preparation of various compounds. For example, amino acid methyl esters have been utilized as nucleophiles in palladium-catalyzed aminocarbonylation reactions, leading to the synthesis of carboxamides and 2-oxo-carboxamide type derivatives, which are significant for their potential biological activities (Müller et al., 2005; Takács et al., 2007). Furthermore, novel ligands have been discovered for copper-catalyzed amination of aryl halides, suggesting their application in the synthesis of primary (hetero)aryl amines under mild conditions (Jiang et al., 2020).

Molecular Pharmacology Applications

In the realm of molecular pharmacology, derivatives of 1-amino-N-(2-methylpropyl)cyclopentane-1-carboxamide have been explored for their potential as therapeutic agents. Notably, Schiff base organotin(IV) complexes with amino acetate functionalities derived from similar compounds have been investigated for their anticancer properties, showing significant cytotoxicity against various human tumor cell lines (Basu Baul et al., 2009).

properties

IUPAC Name

1-amino-N-(2-methylpropyl)cyclopentane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c1-8(2)7-12-9(13)10(11)5-3-4-6-10/h8H,3-7,11H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCBWJZKZQKITFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1(CCCC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-amino-N-(2-methylpropyl)cyclopentane-1-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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